

A Comparative Guide to B220 Antibody Clones for Immunohistochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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For researchers in immunology, oncology, and drug development, the accurate detection of B lymphocytes in tissue samples is crucial. The B220 antigen, an isoform of CD45, is a well-established marker for B cells. This guide provides a detailed comparison of commonly used B220 antibody clones for immunohistochemistry (IHC), supported by experimental data and protocols to aid in clone selection and experimental design.

Comparison of B220 Antibody Clones

The selection of an appropriate antibody clone is critical for generating reliable and reproducible IHC data. Below is a summary of two widely used B220 antibody clones, RA3-6B2 and HIS24, highlighting their key characteristics and recommended applications.

Feature	Clone RA3-6B2	Clone HIS24
Host Species	Rat[1]	Mouse[2][3]
Isotype	IgG2a, kappa[1]	IgG2b, kappa[4]
Target Species Reactivity	Mouse, Human, Cat[1][5]	Rat, Human[2][4]
Antigen Specificity	Exon A-restricted isoform of mouse CD45[1][6]	An isoform of CD45 expressed by rat B cells (205 kDa)[2][3]
Recommended IHC Application	Frozen and Paraffin-Embedded Tissues[6][7]	Frozen Tissues[2][3]
Recommended Starting Concentration (IHC)	$\leq 1 \mu\text{g/mL}$ (Frozen)[6]	$\leq 10 \mu\text{g/mL}$ (Frozen)[3]
Cellular Localization	Cell Membrane	Cell Membrane

Experimental Protocols

A standardized and well-documented protocol is essential for achieving optimal staining results. The following is a detailed protocol for performing immunohistochemistry using a B220 antibody on mouse spleen tissue.

Materials:

- Freshly frozen or formalin-fixed, paraffin-embedded (FFPE) mouse spleen tissue sections (5 μm)
- Primary antibody: B220 (e.g., clone RA3-6B2 or HIS24)
- Secondary antibody (e.g., anti-rat or anti-mouse IgG conjugated to HRP or AP)
- Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton™ X-100)
- Antigen retrieval solution (for FFPE: 10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
- DAB or other suitable chromogen substrate kit

- Hematoxylin counterstain
- Mounting medium
- Wash buffer (e.g., PBS with 0.05% Tween 20)
- Hydrogen peroxide (3%) for quenching endogenous peroxidases

Protocol for Frozen Sections:

- Tissue Preparation: Air dry frozen sections for 30 minutes at room temperature. Fix in cold acetone for 10 minutes. Air dry for 10 minutes.
- Washing: Wash slides three times in wash buffer for 5 minutes each.
- Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.
- Washing: Wash slides three times in wash buffer for 5 minutes each.
- Blocking: Block non-specific antibody binding by incubating sections in blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Dilute the primary B220 antibody to its optimal concentration in blocking buffer. Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
- Washing: Wash slides three times in wash buffer for 5 minutes each.
- Secondary Antibody Incubation: Incubate sections with the appropriate enzyme-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
- Washing: Wash slides three times in wash buffer for 5 minutes each.
- Chromogen Development: Add the chromogen substrate (e.g., DAB) and incubate until the desired stain intensity is reached. Monitor under a microscope.
- Counterstaining: Lightly counterstain with hematoxylin.

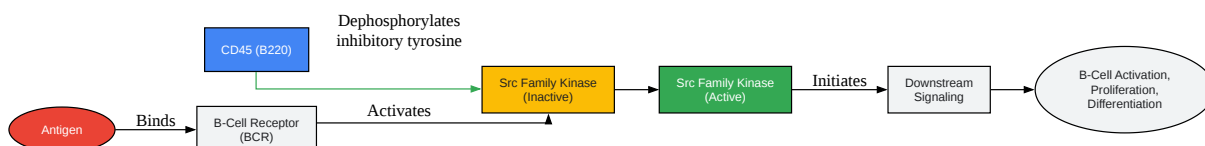
- **Dehydration and Mounting:** Dehydrate the sections through a graded series of ethanol and clear in xylene. Mount with a permanent mounting medium.

Protocol for FFPE Sections:

- **Deparaffinization and Rehydration:** Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
- **Antigen Retrieval:** Perform heat-induced epitope retrieval (HIER) by incubating slides in antigen retrieval solution in a steamer or water bath at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.
- Follow Steps 2-12 from the Frozen Section Protocol.

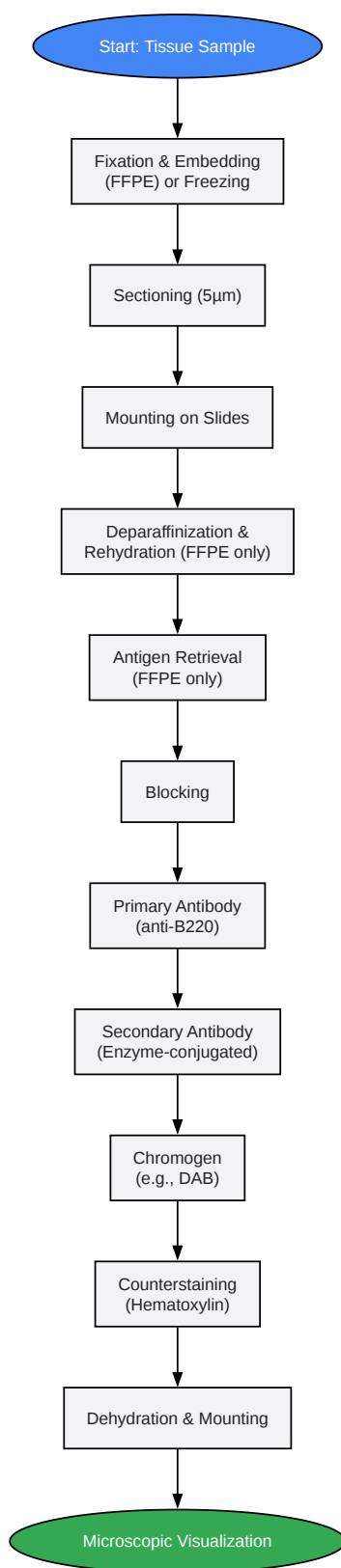
Visualizing Key Processes

To better understand the biological context and experimental procedures, the following diagrams illustrate the B220 signaling pathway and the immunohistochemistry workflow.



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Caption: Simplified B220 (CD45) signaling pathway in B-cell activation.



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Caption: General experimental workflow for immunohistochemistry.

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- To cite this document: BenchChem. [A Comparative Guide to B220 Antibody Clones for Immunohistochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b054107#comparing-different-b220-antibody-clones-for-immunohistochemistry\]](https://www.benchchem.com/product/b054107#comparing-different-b220-antibody-clones-for-immunohistochemistry)

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